

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered interest in the scientific community for its biological activity, notably as a monoamine oxidase A (MAO-A) inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Carnegine**, detailed experimental protocols for its isolation and synthesis, and a visualization of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds.

Chemical and Physical Properties

(+)-Carnegine, systematically named (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline, is a chiral molecule with the S-configuration at its stereocenter.^[1] The free base is a viscous liquid at room temperature.^[2] Quantitative data regarding its physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **(+)-Carnegine**

Property	Value	Source(s)
IUPAC Name	(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline	[1]
Synonyms	(-)-Carnegine, Pectenine	[1] [3]
Molecular Formula	C ₁₃ H ₁₉ NO ₂	[3] [4]
Molecular Weight	221.30 g/mol	[3]
Appearance	Viscous liquid	[2]
Melting Point	< 25 °C (free base)	[2]
207-211 °C (hydrochloride monohydrate)	[2]	
Boiling Point	120 °C at 0.01 Torr; 170 °C (air bath) at 1 mmHg	[2] [4]
Solubility	Soluble in ether, alcohol, chloroform. Hydrochloride salt is soluble in water.	[2]
pKa	Not available in the searched literature.	
CAS Number	490-53-9 (for the racemate)	[3] [4]

Spectroscopic Data

Detailed experimental spectroscopic data for **(+)-Carnegine** is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **(+)-Carnegine**

Spectroscopy	Predicted Chemical Shifts / Absorption Bands
¹ H NMR	* Aromatic Protons (2H): δ 6.5-6.7 ppm (singlets) * CH-N (1H): δ 3.5-4.0 ppm (quartet) * OCH ₃ (6H): δ 3.8-3.9 ppm (singlets) * CH ₂ -N (2H): δ 2.8-3.2 ppm (multiplet) * CH ₂ -Ar (2H): δ 2.6-2.9 ppm (multiplet) * N-CH ₃ (3H): δ 2.4-2.5 ppm (singlet) * C-CH ₃ (3H): δ 1.3-1.5 ppm (doublet)
¹³ C NMR	* Aromatic C (quaternary): δ 147-148 ppm * Aromatic C-H: δ 110-112 ppm * Aromatic C (quaternary): δ 125-127 ppm * CH-N: δ 58-62 ppm * OCH ₃ : δ 55-56 ppm * CH ₂ -N: δ 45-50 ppm * N-CH ₃ : δ 42-45 ppm * CH ₂ -Ar: δ 28-32 ppm * C-CH ₃ : δ 18-22 ppm
IR Spectroscopy	* C-H stretch (aromatic): 3000-3100 cm ⁻¹ * C-H stretch (aliphatic): 2850-2970 cm ⁻¹ * C=C stretch (aromatic): 1500-1600 cm ⁻¹ * C-O stretch (ether): 1030-1250 cm ⁻¹ * C-N stretch: 1020-1250 cm ⁻¹
Mass Spectrometry	* Molecular Ion (M ⁺): m/z 221 * Major Fragments: m/z 206 (M-15, loss of CH ₃), m/z 192, m/z 178, m/z 165

Experimental Protocols

Isolation of (+)-Carnegine from Carnegiea gigantea (Saguaro Cactus)

The following is a generalized protocol for the extraction and isolation of alkaloids, including **(+)-Carnegine**, from cactus tissue, based on established methodologies.[\[5\]](#)

Materials:

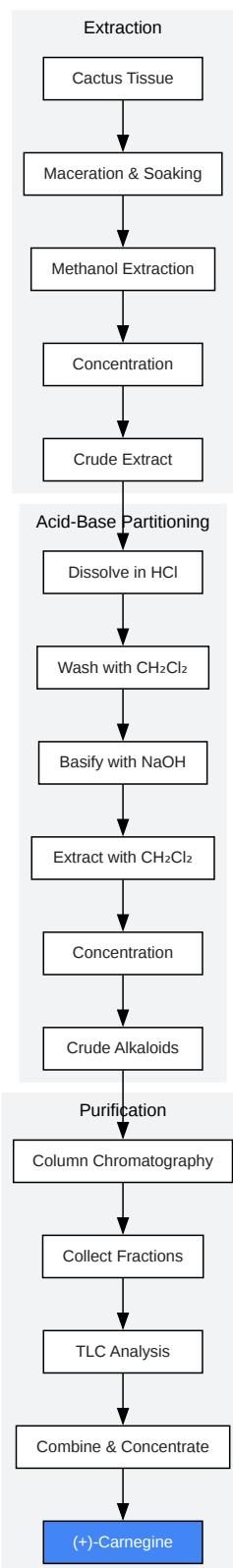
- Fresh or dried Carnegiea gigantea tissue

- Methanol
- Hydrochloric acid (1 M)
- Sodium hydroxide (2 M)
- Dichloromethane (or chloroform)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, triethylamine)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Extraction:
 - The cactus tissue is macerated and extracted with methanol at room temperature for 48-72 hours. This process is typically repeated three times.
 - The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in 1 M hydrochloric acid.
 - The acidic solution is washed with dichloromethane to remove non-basic compounds. The aqueous layer is retained.
 - The aqueous layer is then basified to a pH of 10-12 with 2 M sodium hydroxide.
 - The basic aqueous solution is extracted three times with dichloromethane. The organic layers are combined.

- Purification:
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
 - The crude alkaloid fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of hexane, ethyl acetate, and methanol, often with a small percentage of triethylamine to prevent tailing of the amines.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **(+)-Carnegine** are combined and the solvent is evaporated to yield the purified compound.



[Click to download full resolution via product page](#)

Generalized workflow for the isolation of **(+)-Carnegine**.

Synthesis of (+)-Carnegine via the Pictet-Spengler Reaction

The total synthesis of carnegine can be achieved through the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

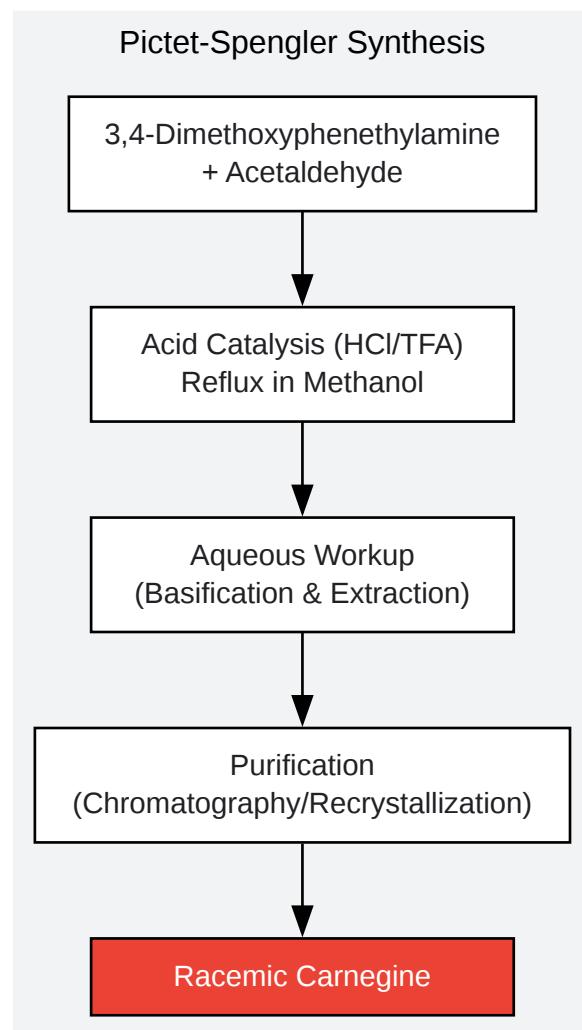
Materials:

- 3,4-Dimethoxyphenethylamine
- Acetaldehyde
- Hydrochloric acid (concentrated) or Trifluoroacetic acid
- Methanol
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - 3,4-Dimethoxyphenethylamine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.
 - Acetaldehyde (1.1 equivalents) is added to the solution.
- Cyclization:
 - Concentrated hydrochloric acid or trifluoroacetic acid is added dropwise to the stirred solution.

- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
- Workup:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solvent is removed under reduced pressure.
 - The residue is dissolved in water and basified with a sodium hydroxide solution.
 - The aqueous layer is extracted three times with dichloromethane.
- Purification:
 - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.
 - The crude (+/-)-carnegine can be purified by column chromatography or recrystallization of a suitable salt.

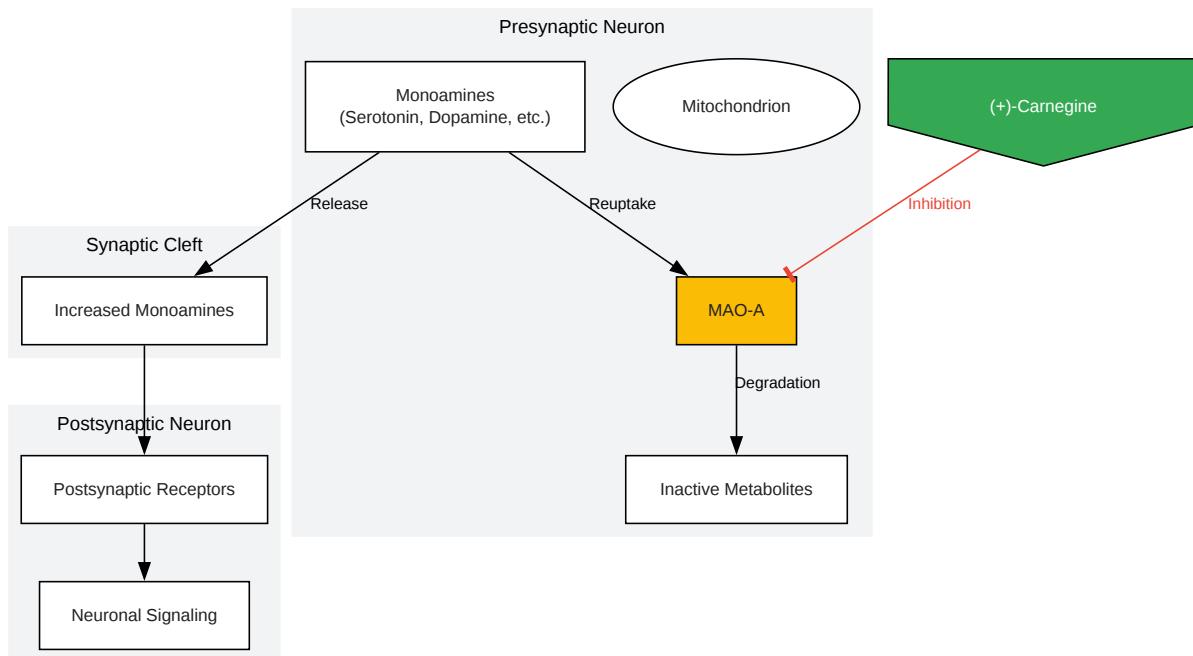


[Click to download full resolution via product page](#)

Workflow for the synthesis of Carnegine.

Biological Activity and Signaling Pathway

(+)-Carnegine is known to be a potent and selective inhibitor of monoamine oxidase A (MAO-A).^[3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, **(+)-Carnegine** increases the synaptic concentration of these neurotransmitters, which is the basis for its potential antidepressant and psychoactive effects.

[Click to download full resolution via product page](#)**Inhibition of MAO-A by (+)-Carnegine.**

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **(+)-Carnegine**, along with generalized experimental protocols for its isolation and synthesis, and a depiction of its primary mechanism of action. While there are still gaps in the publicly available experimental spectroscopic data, the information compiled here serves as a solid foundation for researchers and professionals working with this intriguing alkaloid. Further

research to fully characterize its spectroscopic properties and explore its pharmacological potential is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Carnegine - Wikipedia [en.wikipedia.org]
- 4. Carnegine [webbook.nist.gov]
- 5. Alkaloids of Carnegiea gigantea. Arizone, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11882884#physical-and-chemical-properties-of-carnegine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com